1-(pyrimidin-5-yl)-1H-pyrazol-3-amine
Overview
Description
1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine is a heterocyclic compound that combines the structural features of both pyrimidine and pyrazole rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules. The presence of both pyrimidine and pyrazole moieties in its structure allows for diverse chemical reactivity and biological interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-aminopyrimidine with hydrazine derivatives under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like acetic acid to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions (temperature, pressure, and solvent choice) can enhance yield and purity. Additionally, the use of automated systems for reagent addition and product isolation can improve efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen atoms.
Reduction: Reduced derivatives with hydrogen atoms added.
Substitution: Substituted derivatives with new functional groups replacing existing ones.
Scientific Research Applications
1-(Pyrimidin-5-yl)-1H-pyrazol-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials with specific electronic or photophysical properties.
Mechanism of Action
The mechanism of action of 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Pyrimidine Derivatives: Compounds like 5-aminopyrimidine and 2,4-diaminopyrimidine share structural similarities with 1-(pyrimidin-5-yl)-1H-pyrazol-3-amine.
Pyrazole Derivatives: Compounds such as 3-amino-1H-pyrazole and 5-methyl-1H-pyrazole are structurally related.
Uniqueness: this compound is unique due to the combination of both pyrimidine and pyrazole rings in a single molecule. This duality allows for a broader range of chemical reactivity and biological interactions compared to compounds containing only one of these rings .
Properties
IUPAC Name |
1-pyrimidin-5-ylpyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N5/c8-7-1-2-12(11-7)6-3-9-5-10-4-6/h1-5H,(H2,8,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAGSOZFRYFQXGE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1N)C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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